1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride
Description
1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a piperazine-derived compound featuring a 2,3-dichlorophenyl sulfonyl group. It serves as a critical intermediate in pharmaceutical synthesis, notably in antipsychotics like aripiprazole . The compound is synthesized via cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled temperatures (90–220°C), yielding a high-purity product (≥99.5% HPLC) with a 59.5% yield . Alternative methods include halogenation of diethanolamine followed by reaction with 2,3-dichloroaniline in aqueous media . Its hydrochloride salt form enhances solubility, making it suitable for drug formulation .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-2-1-3-9(10(8)12)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMMJEVNWYOULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Sulfonylation of Piperazine with 2,3-Dichlorobenzenesulfonyl Chloride
The most direct method involves reacting piperazine with 2,3-dichlorobenzenesulfonyl chloride in a nucleophilic substitution reaction. This two-step process begins with synthesizing the sulfonyl chloride intermediate:
Step 1: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride
2,3-Dichlorobenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours. The reaction produces 2,3-dichlorobenzenesulfonyl chloride, isolated via vacuum distillation or solvent extraction.
Step 2: Sulfonylation of Piperazine
Piperazine reacts with the sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., Na₂CO₃ or triethylamine) to form 1-[(2,3-dichlorophenyl)sulfonyl]piperazine. The base neutralizes HCl generated during the reaction. Stoichiometric control (1:1 molar ratio) prevents disubstitution of piperazine.
Example Protocol
Industrial-Scale Optimization
Solvent and Temperature Effects
Industrial protocols prioritize protic solvents (e.g., methanol, isopropanol) for crystallization. For instance, crude sulfonamide is dissolved in methanol-water (10:1) at 80°C and cooled to 5°C for crystallization.
Key Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 20–30°C | Minimizes side reactions |
| Solvent Ratio | Methanol:H₂O (10:1) | Enhances crystallization |
| Cooling Rate | 0.5°C/min | Improves crystal uniformity |
Analytical Characterization
Spectroscopic Validation
Purity and Yield Data
| Method | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Standard Sulfonylation | 78 | 99.5 |
| Industrial Scale | 82 | 99.7 |
Challenges and Mitigation Strategies
Disubstitution of Piperazine
Excess piperazine (1.1–1.2 eq) and controlled addition rates reduce disubstitution. Monitoring via TLC (Rf = 0.23 in CH₂Cl₂) ensures reaction completion.
Sulfonyl Chloride Hydrolysis
Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the sulfonyl chloride to sulfonic acid.
Chemical Reactions Analysis
1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of aripiprazole, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .
Comparison with Similar Compounds
Substituent Position and Halogenation Patterns
The position and number of halogen atoms on the phenyl ring significantly influence biological activity and physicochemical properties:
Structural-Activity Relationship (SAR) Insights :
Modifications to the Piperazine Core
Functionalization of the piperazine ring alters pharmacokinetic and pharmacodynamic properties:
Biological Activity
1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group is known for its ability to inhibit enzymes and modulate receptor activity, making it a candidate for drug development in areas such as:
- Antimicrobial activity : Its structure suggests potential interactions with bacterial enzymes.
- Anticancer properties : Similar compounds have shown efficacy against cancer cell lines by inhibiting cell proliferation.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group can interfere with bacterial growth by inhibiting folate synthesis, which is crucial for DNA replication. For instance, piperazine derivatives have been documented to possess activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that piperazine derivatives can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells. A study on piperazine-containing compounds demonstrated that certain derivatives exhibited cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
| Compound | Bacterial Strain | Concentration (µg/mL) | % Inhibition |
|---|---|---|---|
| This compound | S. aureus | 50 | 75% |
| This compound | E. coli | 50 | 68% |
Case Study 2: Anticancer Activity
A series of piperazine derivatives including this compound were evaluated for their cytotoxic effects on MCF7 breast cancer cells. The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF7 | 0.5 |
| This compound | MCF7 | 0.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
